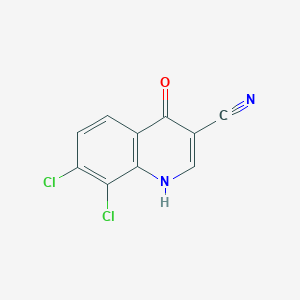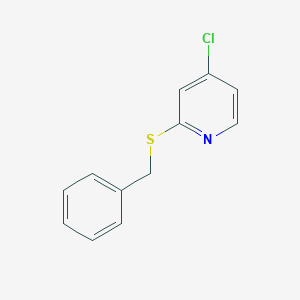
3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- es un compuesto químico con la fórmula molecular C10H4Cl2N2O. Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto se caracteriza por la presencia de dos átomos de cloro en las posiciones 7 y 8, un grupo hidroxilo en la posición 4 y un grupo ciano en la posición 3 del anillo de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la 7,8-dicloroquinolina y reactivos adecuados para introducir los grupos ciano e hidroxilo.
Condiciones de reacción: Las condiciones de reacción pueden incluir el uso de solventes, catalizadores y configuraciones específicas de temperatura y presión para facilitar las transformaciones químicas deseadas.
Reacciones graduales: La síntesis puede involucrar múltiples pasos, incluyendo halogenación, nitración, reducción e hidrólisis, para lograr el producto final.
Métodos de producción industrial
La producción industrial de 3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- puede implicar procesos químicos a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos pueden incluir reactores de flujo continuo, sistemas de control automatizados y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar un derivado de quinona.
Reducción: El grupo ciano puede reducirse a un grupo amina.
Sustitución: Los átomos de cloro pueden sustituirse con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Se pueden emplear agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el gas hidrógeno (H2) con un catalizador.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, la reducción puede producir derivados de amina y las reacciones de sustitución pueden dar lugar a varios derivados de quinolina sustituidos.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se puede utilizar en el estudio de procesos biológicos y como sonda para investigar actividades enzimáticas.
Industria: Se puede utilizar en la producción de productos químicos especiales, agroquímicos e investigación en ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a enzimas: Inhibición o modulación de la actividad de las enzimas involucradas en procesos biológicos clave.
Interacción con receptores: Unión a receptores celulares e influencia en las vías de transducción de señales.
Modulación de la expresión genética: Afecta la expresión de genes relacionados con su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
3-Quinolinecarbonitrilo, 5,7-dicloro-4-hidroxi-: Estructura similar con átomos de cloro en diferentes posiciones.
3-Quinolinecarbonitrilo, 6,8-dicloro-4-hidroxi-: Otro isómero con átomos de cloro en diferentes posiciones.
Ácido 3,7-dicloro-8-quinolinocarboxílico: Un compuesto relacionado con un grupo ácido carboxílico en lugar de un grupo ciano.
Singularidad
La posición única de los átomos de cloro y la presencia de grupos hidroxilo y ciano en 3-Quinolinecarbonitrilo, 7,8-dicloro-4-hidroxi- contribuyen a sus propiedades químicas distintas y aplicaciones potenciales. Estas características estructurales pueden resultar en diferente reactividad y actividad biológica en comparación con compuestos similares.
Propiedades
IUPAC Name |
7,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-7-2-1-6-9(8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQZUQIQQZURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640942 |
Source


|
| Record name | 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-32-7 |
Source


|
| Record name | 7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)




![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)




![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)


![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
